Cinnolin-3(2H)-one
Overview
Description
Cinnolin-3(2H)-one is a chemical compound that has been studied for various applications . It is used in laboratory chemicals for scientific research and development .
Synthesis Analysis
The synthesis of Cinnolin-3(2H)-one involves the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine . This reaction yields 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones . Another method involves the Rh(III)-catalyzed direct coupling of azobenzenes with α-diazo esters .Molecular Structure Analysis
The molecular structure of Cinnolin-3(2H)-one derivatives can be determined using IR, 1H NMR, and 13C NMR spectroscopy . For example, 2-(12-{3-imino-2H,3H-benzo[h]cinnolin-2-yl}dodecyl)-2H,3H-benzo[h]cinnolin-3-imine contains a total of 82 atoms; 40 Hydrogen atoms, 36 Carbon atoms, and 6 Nitrogen atoms .Scientific Research Applications
Pharmacological Properties and Applications
Cinnolin-3(2H)-one derivatives are recognized for their extensive pharmacological activities. These activities encompass a broad spectrum, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor effects. Some of these derivatives are currently being evaluated in clinical trials. Research spanning from 2005 to 2019 has compiled comprehensive information on the biological properties of cinnoline derivatives, highlighting their significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties (Szumilak & Stańczak, 2019).
Synthesis and Development
Cinnolines are considered a "privileged scaffold" in new material and drug research and development due to their good electron-accepting ability and varied biological activities. Recent years have seen active investigation into new synthetic routes to this important structure, particularly through the C-H functionalization strategy. The synthesis of cinnolines based on different synthetic strategies and raw materials has seen significant advancement (Su & Hou, 2019).
Catalytic Synthesis Approaches
A Rhodium-catalyzed redox-neutral annulation reaction has been developed, facilitating the direct synthesis of cinnolines from azo and diazo compounds under mild conditions. This method demonstrates broad substrate scope, scalability, and step economy, offering efficient routes to bioactive structures like 4-amino-cinnoline and 1-aminoindole (Sun et al., 2016).
Antihypertensive and Antiaggregatory Activities
Studies have shown that certain cinnolin-3(2H)-one derivatives exhibit significant pharmacological activities, including antihypertensive and antiaggregatory effects. These studies compare various derivatives to identify those with the most potent activities, contributing valuable insights into the development of new therapeutic agents (Pinna et al., 1997).
Computational Studies
Computational studies have been conducted on the oxidation-reduction reactions of Cinnolin-4(1H)-one in aqueous phase. These studies, using density functional theory, provide insights into the electronic properties and reactivity of these compounds, which is valuable for their application in various scientific domains (Babu, 2014).
properties
IUPAC Name |
2H-cinnolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUGAWWYKSOLEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284040 | |
Record name | Cinnolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnolin-3(2H)-one | |
CAS RN |
31777-46-5 | |
Record name | 31777-46-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinnolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydrocinnolin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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